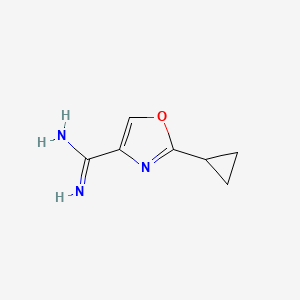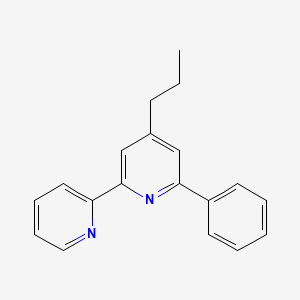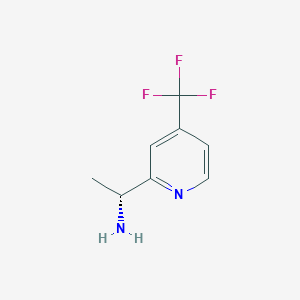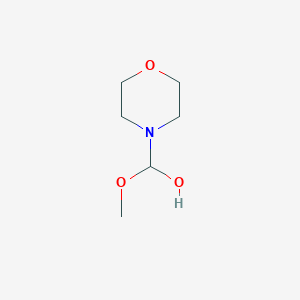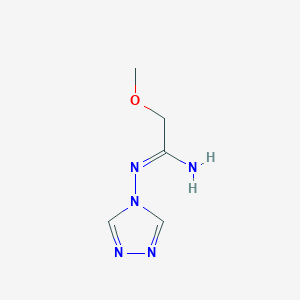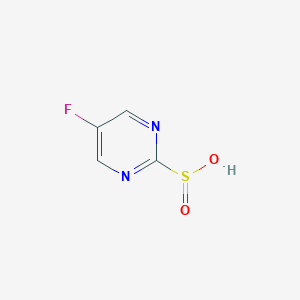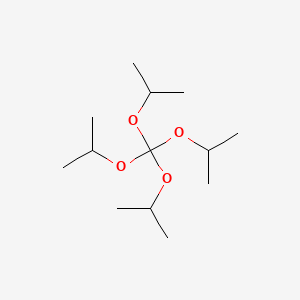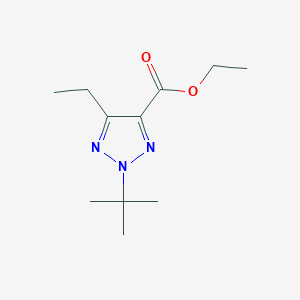![molecular formula C12H18N4O2 B13108117 N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is a complex organic compound that features a cyclohexyl ring substituted with an amino and hydroxymethyl group, linked to a pyrazine ring via a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of trans-4-Aminocyclohexanol, which is then reacted with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling reagents and catalysts to facilitate the formation of the carboxamide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the carboxamide group results in an amine derivative.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
trans-4-Aminocyclohexanol: Shares the cyclohexyl ring with an amino group but lacks the pyrazine and carboxamide groups.
Pyrazine-2-carboxamide: Contains the pyrazine and carboxamide groups but lacks the cyclohexyl ring.
Uniqueness: N-(trans-4-Amino-4-(hydroxymethyl)cyclohexyl)pyrazine-2-carboxamide is unique due to its combination of a cyclohexyl ring with both amino and hydroxymethyl groups, linked to a pyrazine ring via a carboxamide group. This unique structure allows for a diverse range of chemical reactions and interactions, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N4O2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
N-[4-amino-4-(hydroxymethyl)cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c13-12(8-17)3-1-9(2-4-12)16-11(18)10-7-14-5-6-15-10/h5-7,9,17H,1-4,8,13H2,(H,16,18) |
Clave InChI |
ZMZCQWUVDSTNBU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)C2=NC=CN=C2)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


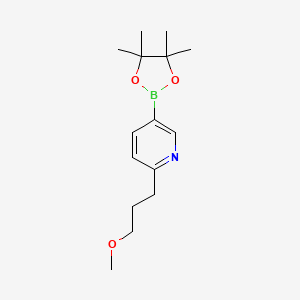

![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
